molecular formula C21H27NO B10852070 Nonanoic acid biphenyl-2-ylamide

Nonanoic acid biphenyl-2-ylamide

Cat. No.: B10852070
M. Wt: 309.4 g/mol
InChI Key: QOVZQINZWUSANF-UHFFFAOYSA-N
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Description

Nonanoic acid biphenyl-2-ylamide is a synthetic amide derivative of nonanoic acid (pelargonic acid), a C9 straight-chain fatty acid. The compound is notable for its role as an inhibitor of acyl coenzyme A:cholesterol acyltransferase 1 (ACAT1), an enzyme involved in cholesterol esterification. Its structure combines a nonanoic acid backbone with a biphenyl-2-ylamide group, enhancing lipophilicity and target specificity compared to the parent acid. Key pharmacological data indicates an IC50 value exceeding 60,000 nM for ACAT1 inhibition, suggesting moderate inhibitory activity .

Properties

Molecular Formula

C21H27NO

Molecular Weight

309.4 g/mol

IUPAC Name

N-(2-phenylphenyl)nonanamide

InChI

InChI=1S/C21H27NO/c1-2-3-4-5-6-10-17-21(23)22-20-16-12-11-15-19(20)18-13-8-7-9-14-18/h7-9,11-16H,2-6,10,17H2,1H3,(H,22,23)

InChI Key

QOVZQINZWUSANF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)NC1=CC=CC=C1C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Fatty Acid Amides

Nonanoic acid biphenyl-2-ylamide belongs to a broader class of fatty acid amides. Comparisons with analogs highlight the impact of chain length and functional groups on ACAT1 inhibition:

Compound Chain Length IC50 (nM) Key Structural Feature
This compound C9 >60,000 Biphenyl-2-ylamide moiety
Octanoic acid biphenyl-2-ylamide C8 60,000 Shorter alkyl chain (C8)
Oleamide C18:1 80,000 Unsaturated (oleic acid-derived)

Key Findings :

  • Chain Length : The C8 and C9 analogs exhibit similar IC50 values (~60,000–80,000 nM), indicating minimal sensitivity to alkyl chain length in this range .

High-Potency ACAT1 Inhibitors

This compound is less potent than optimized ACAT1 inhibitors, which often feature sulfonamide or heterocyclic groups:

Compound IC50 (nM) Structural Features
Avasimibe 25.0 Sulfonamide, tert-butyl group
Eflucimibe 30.0 Fluorinated aromatic ring
Beauveriolide I 40.0 Cyclic depsipeptide with lactone ring

Key Findings :

  • Mechanistic Insights: High-potency inhibitors like avasimibe leverage sulfonamide groups and rigid aromatic systems to achieve strong enzyme binding (IC50 ≤ 100 nM). This compound lacks these features, explaining its lower potency .
  • Lipophilicity vs. Specificity: While this compound is highly lipophilic, its linear alkyl-amide structure may hinder optimal interactions with ACAT1’s active site compared to heterocyclic or peptide-based inhibitors.

Comparison with Parent Fatty Acid and Derivatives

Nonanoic acid (the parent compound) exhibits entirely distinct biological activity, primarily as a contact herbicide via membrane disruption :

Property This compound Nonanoic Acid (Pelargonic Acid)
Primary Mechanism ACAT1 inhibition Plasma membrane destabilization
Bioactivity Peak Not chain-length-dependent (C8–C9) Maximal phytotoxicity at C9–C11
Lipid Affinity Moderate (amphiphilic amide) High (increases with chain length)

Key Findings :

  • Functional Group Impact: Conversion of the carboxylic acid (–COOH) to an amide (–CONH–) shifts the mechanism from nonspecific membrane disruption (nonanoic acid) to targeted enzyme inhibition .
  • Toxicity vs. Selectivity: Nonanoic acid’s phytotoxicity correlates with chain length (C9–C11 optimal), whereas its amide derivative’s ACAT1 inhibition is chain-length-insensitive, underscoring divergent structure-activity relationships .

Fluorinated and Chlorinated Derivatives

lists highly fluorinated nonanoic acid derivatives (e.g., ethyl heptadecafluoro-nonanoate), which are structurally distinct but relevant for evaluating substituent effects:

Compound Key Features Application Area
This compound Biphenyl-2-ylamide Cholesterol metabolism
Ethyl heptadecafluoro-nonanoate Fully fluorinated alkyl chain Industrial surfactants

Key Findings :

  • Fluorination Impact: Fluorinated derivatives exhibit extreme hydrophobicity and chemical stability, making them suitable for industrial uses but irrelevant for ACAT1 inhibition. This compound’s moderate lipophilicity balances bioavailability and target engagement .

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